

High-Precision Preparation of [Sar9, Met(O2)11]-Substance P Stock Solution

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Compound of Interest

Compound Name: [Sar9, Met(O2)11]-SP

Cat. No.: B10839066

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Application Note & Standard Operating Procedure (SOP)

Abstract

This guide details the standardized protocol for preparing, handling, and storing stock solutions of [Sar9, Met(O2)11]-Substance P, a highly selective and stable agonist for the Neurokinin-1 (NK1) receptor.[1] Unlike native Substance P, which is prone to rapid enzymatic degradation and oxidation, this analog incorporates Sarcosine at position 9 and Methionine Sulfone at position 11 to enhance metabolic stability and oxidative resistance. This protocol ensures maximal peptide integrity, minimizing experimental variability in downstream calcium mobilization assays, receptor binding studies, and in vivo nociceptive models.[1]

Scientific Background & Mechanism[1]

Structural Rationale

Native Substance P (SP) is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) involved in pain transmission and neurogenic inflammation.[1] However, its utility as a pharmacological probe is limited by:

- Oxidation: The C-terminal Methionine (Met11) is susceptible to oxidation, reducing receptor affinity.
- Proteolysis: The bond between Phe8 and Gly9 is a primary cleavage site for peptidases.

[Sar9,Met(O2)11]-SP addresses these issues:

- Sarcosine (N-methylglycine) at Pos 9: Introduces steric hindrance, protecting the peptide backbone from enzymatic hydrolysis (e.g., by DPP-IV or NEP).[1]
- Methionine Sulfone (Met(O2)) at Pos 11: Replaces the sulfide group with a sulfone, rendering the residue immune to further oxidation while maintaining the necessary polarity for NK1 receptor binding.[1]

Mechanism of Action

Upon binding to the Gq-coupled NK1 receptor, **[Sar9,Met(O2)11]-SP** triggers a signaling cascade resulting in the hydrolysis of membrane phosphoinositides.[1]



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Figure 1: Signal transduction pathway activated by **[Sar9,Met(O2)11]-SP** binding to the NK1 receptor.[1][2]

Physicochemical Properties[1][3]

Property	Specification
Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O ₂)-NH ₂
Molecular Weight	~1393.7 g/mol (Free base) *
Solubility	Highly soluble in water (up to 100 mg/mL)
Appearance	White lyophilized powder
Purity	≥95% (HPLC)
Storage (Powder)	-20°C (desiccated)

*Note: Always verify the specific molecular weight on the Certificate of Analysis (CoA) of your specific batch, as salt forms (TFA, Acetate) will alter the required mass for molarity calculations.
[\[1\]](#)

Materials & Equipment

Reagents[\[1\]](#)

- [Sar⁹,Met(O₂)¹¹]-Substance P: (e.g., Tocris, Cayman, MedChemExpress).[\[1\]](#)
- Solvent: Ultrapure Water (Type I, 18.2 MΩ[\[1\]](#)·cm) or sterile PCR-grade water.[\[1\]](#)
 - Note: DMSO is not required for this peptide; water is the preferred solvent to avoid solvent toxicity in sensitive biological assays.

Equipment

- Microbalance: Capable of reading to 0.01 mg (if weighing powder directly).
- Vials: LoBind / Low-Protein-Binding polypropylene microcentrifuge tubes (1.5 mL).
 - Critical: Peptides adhere to standard plastics. Using low-binding tubes prevents significant loss of titer at low concentrations.[\[1\]](#)
- Pipettes: Calibrated P200 and P1000.

Protocol: Preparation of Stock Solution

Pre-Preparation Calculations

Do not assume the content weight on the vial label is 100% peptide. It often includes salts and water. Always dissolve the entire vial contents rather than attempting to weigh out small milligram amounts, which introduces static error.

Formula for Volume to add (mL):

Where:

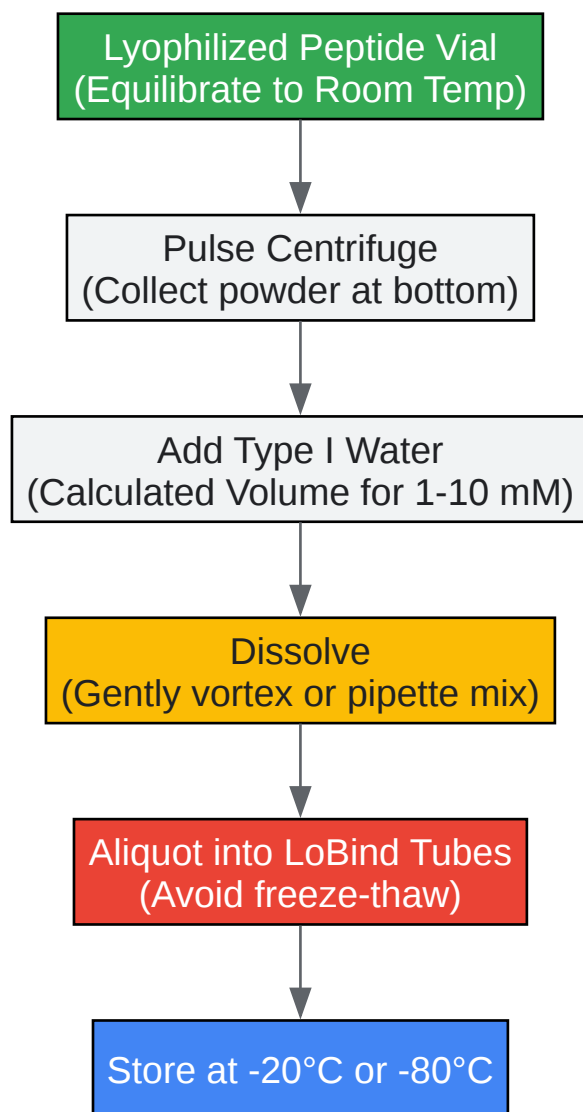
- = Volume of water to add (mL)[1]
- = Mass of peptide in vial (mg) (Check CoA for "Net Peptide Content" if available, otherwise use gross weight)
- = Molecular Weight (g/mol)[1]
- = Desired Concentration (M, molar)[1]

Example Calculation:

- Target Concentration: 10 mM (10×10^{-3} M)
- Vial Amount: 1 mg[1][3]
- MW: 1393.7 g/mol [1][4]

[1]

Dissolution Workflow



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Figure 2: Step-by-step workflow for reconstituting **[Sar9,Met(O2)11]-SP**.

Step-by-Step Procedure

- Equilibration: Allow the lyophilized peptide vial to warm to room temperature (approx. 15-20 mins) before opening. This prevents atmospheric moisture from condensing on the cold powder (hygroscopicity).[1]
- Centrifugation: Briefly centrifuge the vial (10,000 x g for 10 seconds) to ensure all powder is at the bottom.

- Solvent Addition: Add the calculated volume of Type I Water to achieve a stock concentration of 1 mM to 10 mM.
 - Note: 10 mM is recommended for long-term storage to minimize surface adsorption effects relative to total mass.[\[1\]](#)
- Mixing: Vortex gently or pipette up and down. The peptide should dissolve instantly. If particles persist (rare), sonicate briefly (5-10 seconds) in a water bath.
- Aliquoting (Critical Step):
 - Do not store the bulk stock in the original vial.
 - Divide the stock into single-use aliquots (e.g., 10 μ L or 20 μ L) using LoBind tubes.
 - This prevents repeated freeze-thaw cycles, which can degrade the peptide structure despite its chemical modifications.[\[1\]](#)
- Storage:
 - -20°C: Stable for 1 month.
 - -80°C: Stable for 6 months to 1 year.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Usage & Dilution Guidelines

When ready to perform an assay (e.g., Calcium Flux or ELISA):

- Thaw one aliquot on ice.
- Working Solution: Dilute the stock into your assay buffer (e.g., HBSS, PBS).
 - Example: To make a 1 μ M working solution from a 1 mM stock, dilute 1:1000.
- Filtration: If sterility is required for cell culture, filter the diluted working solution through a 0.22 μ m PVDF or PES filter. Do not filter the concentrated stock, as you may lose significant peptide mass to the filter membrane.

Recommended Assay Concentrations

Assay Type	Typical Concentration Range
Receptor Binding (Ki)	0.1 nM – 100 nM
Calcium Mobilization (EC50)	1 nM – 10 μ M
In Vivo (i.c.v.[1] injection)	10 – 100 pmol/animal

Troubleshooting & FAQ

Q: Can I use DMSO instead of water? A: Yes, the peptide is soluble in DMSO, but it is unnecessary. Water is preferred to avoid solvent artifacts in biological systems. If you must use DMSO, ensure the final concentration in your assay is <0.1%.

Q: My peptide isn't dissolving. A: **[Sar9,Met(O2)11]-SP** is highly water-soluble.[1] If it fails to dissolve, check if the water is neutral pH. Acidic peptides may require a drop of weak base (NH4OH), but this is rarely needed for this specific analog.[1] Ensure you have not accidentally purchased a hydrophobic derivative.

Q: How do I verify the concentration? A: For precise quantification, use UV absorbance at 280 nm (Tryptophan/Tyrosine/Phenylalanine).[1] However, since this peptide only contains Phenylalanine (low extinction coefficient), standard A280 measurement is difficult.[1] Quantitative Amino Acid Analysis (AAA) is the gold standard but is time-consuming.[1] Relying on the vendor's net peptide content and precise volume addition is standard practice for this compound.

References

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- Regoli, D., et al. (1988).[1] Selective agonists for substance P and neurokinin receptors.[2][5][3][4][6] *European Journal of Pharmacology*, 150(3), 377-385.[1] (Foundational reference for NK1 selectivity).

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